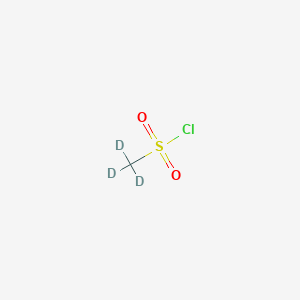

Methanesulfonyl Chloride-d3

説明

The exact mass of the compound Methane-d3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

trideuteriomethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARBMVPHQWIHKH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464280 | |

| Record name | Methane-d3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35668-13-4 | |

| Record name | Methane-d3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35668-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation of Methanesulfonyl Chloride D3

Deuteration Strategies for Methanesulfonyl Chloride Precursors

The synthesis of methanesulfonyl chloride-d3 is primarily achieved through two main strategies: isotopic exchange routes and pathways involving deuterated starting materials. These methods focus on introducing deuterium (B1214612) into the methanesulfonyl chloride structure either by replacing existing hydrogen atoms or by building the molecule from a deuterated precursor.

Isotopic Exchange Routes

Isotopic exchange provides a direct method for the deuteration of a precursor by swapping hydrogen atoms for deuterium atoms. This can be achieved under specific reaction conditions, often involving a deuterium source like deuterium oxide (D2O). doi.org For instance, a precursor to methanesulfonyl chloride can be subjected to a hydrogen-deuterium exchange reaction. nih.gov This method's effectiveness depends on the acidity of the protons to be exchanged and the stability of the molecule under the exchange conditions. While potentially cost-effective, achieving high levels of deuteration can be challenging and may require multiple exchange cycles or harsh reaction conditions.

Deuterated Starting Material Pathways

A more common and often more efficient approach to synthesizing this compound involves the use of a starting material that already contains the deuterated methyl group. This ensures that the deuterium atoms are precisely located within the final molecule.

A notable example is the use of dimethyl sulfoxide-d6 (DMSO-d6) as the deuterated precursor. jst.go.jp A convenient one-pot synthesis involves the anhydrous chlorination of DMSO-d6 with chlorine, followed by aqueous chlorination. jst.go.jp This process yields this compound, with trichloromethyl methyl sulfide-d3 identified as an intermediate. jst.go.jp

Another pathway starts with deuterated methane (B114726) (CD4) . The reaction of deuterated methane with sulfuryl chloride in a radical reaction can produce this compound. wikipedia.org This method leverages the direct conversion of a simple deuterated building block into the desired product.

Alternatively, methanesulfonic acid-d3 can be chlorinated using reagents like thionyl chloride or phosgene (B1210022) to yield this compound. wikipedia.org The precursor, methanesulfonic acid-d3, can be synthesized from deuterated starting materials.

The selection of the synthetic route often depends on the desired isotopic enrichment, scalability, and the availability of the deuterated starting materials. The use of deuterated precursors generally offers better control over the isotopic purity of the final product. doi.org

Analytical Validation of Isotopic Purity and Enrichment

Following the synthesis of this compound, it is crucial to verify the isotopic purity and the degree of deuterium enrichment. This is typically accomplished using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopic Confirmation of Deuterium Signals

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the successful incorporation of deuterium.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly deuterated sample of this compound, the signal corresponding to the methyl protons (which would appear around 3.3 ppm for the non-deuterated compound) will be significantly diminished or absent. The presence of a small residual peak can be used to quantify the isotopic purity. sigmaaldrich.com

²H NMR (Deuterium NMR): A ²H NMR spectrum provides direct evidence of deuterium incorporation. sigmaaldrich.com A signal corresponding to the chemical shift of the deuterated methyl group will be observed, confirming the presence and chemical environment of the deuterium atoms. sigmaaldrich.com The chemical shifts in ¹H and ²H NMR are very similar, allowing for straightforward spectral interpretation. sigmaaldrich.com

The combination of ¹H and ²H NMR allows for a comprehensive analysis of the isotopic composition of the synthesized this compound.

Mass Spectrometric (MS) Verification of Molecular Ion Peaks

Mass spectrometry (MS) is another essential technique for validating the synthesis of this compound. It provides information about the molecular weight of the compound, which is directly affected by the incorporation of deuterium. thieme-connect.de

The molecular weight of non-deuterated methanesulfonyl chloride (CH3SO2Cl) is approximately 114.55 g/mol . wikipedia.org The deuterated analogue, this compound (CD3SO2Cl), has a molecular weight of approximately 117.57 g/mol . usbio.netisotope.com

High-resolution mass spectrometry (HRMS) is particularly useful for this analysis. qut.edu.au By examining the mass spectrum, the molecular ion peak (M+) for this compound would be expected at an m/z (mass-to-charge ratio) corresponding to its increased molecular weight. The presence of a prominent peak at m/z 118.0 (for the [C¹H₀D₃³⁵ClO₂S]⁺ ion) would confirm the successful synthesis.

Furthermore, the isotopic pattern of the molecular ion peak can provide additional confirmation. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uk This results in a characteristic M+2 peak in the mass spectrum. For this compound, one would expect to see a pair of peaks corresponding to [CD₃³⁵SO₂Cl]⁺ and [CD₃³⁷SO₂Cl]⁺, separated by 2 m/z units, with an intensity ratio of approximately 3:1. chemguide.co.uk This isotopic signature, combined with the shift in molecular weight, provides strong evidence for the successful synthesis and isotopic enrichment of this compound.

Mechanistic Elucidation Via Kinetic and Spectroscopic Probes with Methanesulfonyl Chloride D3

Kinetic Isotope Effect (KIE) Investigations

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu It is a critical tool for understanding the nature of the rate-determining step of a reaction. princeton.edu

The substitution of hydrogen with deuterium (B1214612) results in a lower zero-point vibrational energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. princeton.edu Consequently, more energy is required to break a C-D bond than a C-H bond. If the C-H bond is broken during the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound. This phenomenon is known as a primary kinetic isotope effect and is quantified as the ratio of the rate constants (kH/kD).

A primary KIE value significantly greater than 1 indicates that the C-H bond is being cleaved in the slowest step of the reaction. Conversely, secondary KIEs, where the isotopically substituted bond is not broken, are typically much smaller and provide insight into changes in hybridization or the steric environment of the transition state.

Table 1: Illustrative Primary Kinetic Isotope Effects for C-H Bond Cleavage This table presents typical KIE values for reactions involving the cleavage of a C-H/C-D bond to illustrate the magnitude of the effect.

| Reaction Type | kH/kD at 298 K | Implication |

| Proton transfer from a carbon acid | 2 - 10 | C-H bond breaking is rate-determining. |

| E2 Elimination | 3 - 8 | C-H bond breaking occurs in the transition state. |

| Hydride Transfer | 2 - 7 | H⁻ transfer is part of the slow step. |

| C-H bond not broken in RDS | 0.9 - 1.2 | Secondary KIE; indicates changes near the reaction center. |

Determination of Rate-Determining Steps in Reaction Pathways

By comparing the reaction rate of methanesulfonyl chloride with that of Methanesulfonyl Chloride-d3, chemists can determine if the cleavage of a C-H bond is integral to the rate-determining step. For instance, in the base-induced formation of sulfene (B1252967) (CH₂=SO₂) from methanesulfonyl chloride, a proton is removed from the methyl group. wikipedia.org

If a significant primary KIE is observed when using this compound for this transformation, it provides strong evidence that the deprotonation of the methyl group is the rate-limiting step of the reaction. core.ac.uk An observed kH/kD ratio substantially greater than 1 would confirm that the C-H bond is broken in this slow step. If the KIE is close to 1, it would suggest that deprotonation is a rapid pre-equilibrium step or that a subsequent step is rate-determining. princeton.edu

Reaction Intermediate and Pathway Identification

Deuterium labeling is an invaluable method for tracing the fate of specific atoms through a reaction sequence, thereby confirming the presence of proposed intermediates and validating mechanistic pathways. researchgate.net

Methanesulfonyl chloride is known to react with bases to form sulfene (CH₂=SO₂), a highly reactive and transient intermediate. wikipedia.org The mechanism involves the elimination of HCl. Using this compound (CD₃SO₂Cl) provides a clear method to verify this pathway. In the presence of a base, CD₃SO₂Cl would eliminate DCl to form dideuterosulfene (CD₂=SO₂).

This deuterated intermediate can then be trapped by a dienophile or nucleophile. Analysis of the resulting product for the presence and location of deuterium atoms serves as definitive proof of the sulfene pathway. For example, trapping CD₂=SO₂ with a cyclopentadiene (B3395910) would yield a cycloadduct containing a CD₂ group, confirming that the atoms from the original methyl group are retained in the intermediate and transferred to the final product.

Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can readily distinguish between hydrogen and deuterium-containing species. The vibrational frequency of a bond is dependent on the masses of the connected atoms; therefore, C-D bonds have distinctly different and lower stretching frequencies in the IR spectrum compared to C-H bonds. washington.edu

This spectral difference allows for the real-time monitoring of a reaction involving this compound. For example, one could follow the disappearance of the C-D stretching frequency of the starting material and the simultaneous appearance of new signals corresponding to deuterated intermediates or products. This provides a direct, non-invasive window into the reaction progress and the lifetime of transient species.

Table 2: Typical Infrared (IR) Vibrational Frequencies for C-H and C-D Bonds Illustrative data showing the significant shift in frequency upon isotopic substitution.

| Bond | Typical Vibrational Frequency (cm⁻¹) |

| C-H Stretch | ~2850 - 3000 |

| C-D Stretch | ~2100 - 2250 |

Studies on Nucleophilic Substitution at Sulfonyl Centers

Nucleophilic substitution at the sulfur atom of sulfonyl chlorides is a fundamental reaction class. researchgate.net While the deuterium atoms in this compound are not directly attached to the sulfonyl reaction center, they can still provide mechanistic information through secondary kinetic isotope effects. The magnitude of the α-secondary KIE (kH/kD) can offer clues about the structure of the transition state.

For example, in a bimolecular nucleophilic substitution (Sₙ2) reaction, the hybridization of the atoms involved changes in the transition state. While a primary KIE is not expected, a small secondary KIE (kH/kD ≠ 1) might be observed. The value of this secondary effect can help distinguish between different proposed Sₙ2 transition state geometries (e.g., loose vs. tight). Furthermore, studies often employ solvent isotope effects (e.g., comparing reaction rates in H₂O vs. D₂O) to determine if a proton transfer from the solvent is involved in the rate-determining step of solvolysis reactions. researchgate.net These combined isotopic approaches provide a more complete picture of the substitution mechanism at the sulfonyl center. researchgate.net

Chloride-Chloride Exchange Reaction Mechanisms

The chloride-chloride exchange reaction is a fundamental process for investigating nucleophilic substitution at the sulfonyl sulfur. Theoretical studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanism for methanesulfonyl chloride and analogous arenesulfonyl chlorides. These studies indicate that the reaction proceeds via a synchronous SN2 mechanism.

The potential energy surface (PES) for the chloride-chloride exchange in methanesulfonyl chloride is characterized by a double-well profile. This profile features a central transition state flanked by reactant and product ion-dipole complexes. This topology is a hallmark of a classic SN2 reaction in the gas phase. The incoming chloride ion first forms a pre-reaction complex with the methanesulfonyl chloride molecule. As the reaction progresses, it moves through a trigonal bipyramidal transition state where the incoming and outgoing chloride ions are equidistant from the central sulfur atom. Finally, a post-reaction complex is formed before the products separate.

Experimental studies on a series of arenesulfonyl chlorides, which serve as close analogs to methanesulfonyl chloride, support the SN2 mechanism. The reaction kinetics are found to be second-order, consistent with a bimolecular rate-determining step. The use of radio-labeled chloride ions (36Cl) allows for the tracking of the exchange process and the determination of rate constants.

| Substituent (X) in X-C₆H₄SO₂Cl | k₂₅ x 10⁵ (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| 4-OCH₃ | 20.1 | 18.5 | -15.2 |

| 4-CH₃ | 67.0 | 17.6 | -15.4 |

| H | 133 | 17.1 | -15.8 |

| 4-Cl | 365 | 16.3 | -16.5 |

| 3-NO₂ | 1850 | 15.0 | -17.8 |

This table presents kinetic data for the chloride-chloride exchange reaction of various substituted benzenesulfonyl chlorides, which are structurally related to methanesulfonyl chloride. The data illustrates the influence of electronic effects on the reaction rate and provides insights into the transition state through the activation parameters.

Role of Steric and Electronic Effects in Reactivity

The reactivity of methanesulfonyl chloride and its analogs in nucleophilic substitution reactions is significantly influenced by both steric and electronic factors. The use of this compound can help to dissect these effects, as the deuterium substitution can subtly alter the steric profile of the methyl group.

Electronic Effects:

The electronic nature of substituents on the sulfonyl group has a pronounced effect on the rate of nucleophilic attack. In the case of arenesulfonyl chlorides, electron-withdrawing groups on the aromatic ring accelerate the chloride-chloride exchange reaction, while electron-donating groups retard it. This is because electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

This relationship can be quantified using the Hammett equation, which relates the logarithm of the reaction rate constant to a substituent constant (σ) and a reaction constant (ρ). For the chloride-chloride exchange in substituted benzenesulfonyl chlorides, a plot of log(k/k₀) versus σ is linear with a positive ρ value of +2.02. A positive ρ value indicates that the reaction is facilitated by the withdrawal of electron density from the reaction center in the transition state.

| Substituent | σ Value | log(kₓ/k₀) |

|---|---|---|

| 4-N(CH₃)₂ | -0.66 | -1.08 |

| 4-OCH₃ | -0.27 | -0.82 |

| 4-CH₃ | -0.17 | -0.30 |

| H | 0.00 | 0.00 |

| 4-Cl | 0.23 | 0.44 |

| 3-CF₃ | 0.43 | 1.14 |

This table provides data for a Hammett plot for the chloride-chloride exchange reaction of substituted benzenesulfonyl chlorides, demonstrating the linear free-energy relationship and the positive ρ value, which supports a transition state with developing negative charge on the sulfonyl group.

Steric Effects:

Steric hindrance around the sulfonyl sulfur can also affect the reaction rate. Generally, bulkier substituents are expected to slow down the rate of an SN2 reaction due to increased steric repulsion in the trigonal bipyramidal transition state. However, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown a counterintuitive acceleration of the chloride exchange reaction. This has been attributed to the ortho-substituents forcing the sulfonyl group into a conformation that is more reactive.

In the context of this compound, the substitution of protium (B1232500) with deuterium results in a slightly smaller effective steric size of the methyl group. This is due to the shorter vibrational amplitude of the C-D bond compared to the C-H bond. While this effect is generally small, it can lead to a measurable secondary kinetic isotope effect (kH/kD > 1), which would manifest as a slightly faster reaction rate for the deuterated compound in reactions where the transition state is sterically crowded. However, in solvolysis reactions of some sterically hindered arenesulfonyl chlorides, no significant kinetic isotope effect was observed for their deuterated analogs, suggesting that solvation effects can sometimes mask these subtle steric differences.

Advanced Spectroscopic Characterization of Methanesulfonyl Chloride D3 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. synmr.in In the context of isotopically labeled compounds like Methanesulfonyl Chloride-d3, NMR provides unique insights into the structural and electronic environment of the molecule.

Deuterium (B1214612) Minimization of Proton NMR Signal Interference

The primary reason for using deuterated compounds in ¹H NMR spectroscopy is to avoid overwhelming signals from the solvent or, in this case, the compound's own methyl protons. simsonpharma.comlabinsights.nl By replacing the hydrogen atoms of the methyl group with deuterium, their resonance signals are shifted to a completely different frequency range, thus preventing interference with the signals of any other protons of interest in a sample. synmr.insimsonpharma.com This is particularly crucial when studying reaction mechanisms or analyzing mixtures where the signals of interest might be obscured by the large solvent or primary compound peak. synmr.in

Moreover, modern NMR spectrometers utilize the deuterium signal for field-frequency locking. researchgate.net The spectrometer continuously monitors the deuterium resonance of the deuterated solvent or compound and adjusts the magnetic field strength to maintain a constant resonance frequency. simsonpharma.comresearchgate.net This process, known as "locking," compensates for the natural drift of the superconducting magnet's field, ensuring the stability required for long experiments and accurate chemical shift measurements. researchgate.net

Chemical Shift Analysis for Isotopic and Structural Correlation

The substitution of hydrogen with deuterium, a heavier isotope, induces small but measurable changes in the chemical shifts of nearby nuclei, an effect known as a secondary isotope shift. stemwomen.orghuji.ac.il These shifts arise from the slight differences in the vibrational states of the C-H and C-D bonds, which in turn affect the electron shielding of the adjacent nuclei. unam.mx The magnitude of the isotope shift is dependent on several factors, including the fractional change in mass at the substitution site, the distance of the observed nucleus from the site of substitution, and the sensitivity of the nucleus's shielding to electronic changes. stemwomen.org

In this compound, the deuterium atoms on the methyl group influence the chemical shift of the carbon atom to which they are attached. This isotopic shift can be a valuable tool for spectral assignment and for studying intermolecular interactions. huji.ac.il By comparing the ¹³C NMR spectrum of this compound with its non-deuterated counterpart, Methanesulfonyl chloride, the specific carbon signal of the methyl group can be definitively identified.

| Compound | Nucleus | Isotope Effect | Typical Shift (ppm) |

| This compound | ¹³C | Secondary | Small upfield shift |

| General Deuterated Compounds | Neighboring Nuclei | Secondary | Generally negative (upfield) stemwomen.org |

This table provides a generalized view of expected isotopic shifts. Actual values can vary based on experimental conditions.

The study of H/D isotope effects on NMR chemical shifts is a powerful method for probing the nature of hydrogen bonds and molecular symmetry. fu-berlin.de While not directly forming hydrogen bonds itself, the principles of how isotopic substitution affects the electronic environment are transferable to the analysis of this compound and its derivatives in various chemical systems.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are highly sensitive to changes in mass and bond strength, making them ideal for studying isotopically labeled compounds.

Assignment of Fundamental Vibrational Frequencies

The infrared and Raman spectra of methanesulfonyl chloride and its deuterated analog, this compound, have been recorded and analyzed to provide consistent assignments of their fundamental vibrational frequencies. lookchem.comresearchgate.net These assignments are crucial for understanding the molecule's structure and bonding.

A normal coordinate analysis, a computational method used to predict vibrational frequencies, has been performed for both isotopic compounds to support the experimental assignments. lookchem.com The vibrational modes of Methanesulfonyl Chloride include stretches and bends of the C-H, S=O, S-Cl, and C-S bonds, as well as various rocking and torsional motions of the methyl group.

| Vibrational Mode | CH₃SO₂Cl (cm⁻¹) | CD₃SO₂Cl (cm⁻¹) |

| S=O asymmetric stretch | ~1383 | ~1381 |

| S=O symmetric stretch | ~1178 | ~1168 |

| CH₃ symmetric stretch | ~2945 | - |

| CD₃ symmetric stretch | - | ~2150 |

| C-S stretch | ~700 | ~650 |

Data is approximate and based on typical values found in vibrational spectroscopy studies. lookchem.comwashington.edu

Detection and Interpretation of Isotopic Shifts in Spectra

The most significant effect of deuteration in the vibrational spectrum of this compound is the shift of the C-H stretching and bending frequencies to lower wavenumbers. unam.mx This is a direct consequence of the increased mass of deuterium compared to hydrogen. unam.mxrsc.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. acs.org Therefore, replacing hydrogen with the heavier deuterium isotope results in a predictable decrease in the frequency of the corresponding vibrational modes. unam.mx

For example, the C-H stretching vibrations, which typically appear in the 2900-3000 cm⁻¹ region, are shifted to approximately 2100-2250 cm⁻¹ for C-D stretches. unam.mx Similarly, bending and rocking modes involving the methyl group also shift to lower frequencies. These isotopic shifts are a powerful tool for confirming vibrational assignments and for studying reaction kinetics and mechanisms. unam.mx For instance, a decrease of about 10 cm⁻¹ in the S=O stretching frequency has been noted in the deuterated compound, which is attributed to the change in atomic mass.

The detection of these isotopic shifts provides definitive evidence of the deuteration of the molecule and allows for a more detailed understanding of its vibrational dynamics. unam.mxresearchgate.net

Applications of Methanesulfonyl Chloride D3 in Synthetic Organic Chemistry

Introduction of Deuterated Mesyl Groups via Sulfonylation

The sulfonylation reaction with Methanesulfonyl Chloride-d3 is a cornerstone of its application, enabling the conversion of hydroxyl groups into deuterated methanesulfonates, commonly known as mesylates. This transformation is pivotal for activating alcohols for subsequent reactions.

The reaction of an alcohol with this compound in the presence of a non-nucleophilic base, such as triethylamine or pyridine, yields a deuterated methanesulfonate ester. wikipedia.orgwikipedia.org The hydroxyl group itself is a poor leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.com However, upon conversion to a deuterated mesylate, it is transformed into an excellent leaving group because the negative charge is stabilized by resonance across the sulfonyl group. masterorganicchemistry.comlibretexts.org This activation of hydroxyl groups is a critical step in the synthesis of many complex organic molecules. The general transformation can be represented as:

R-OH + CD3SO2Cl → R-OSO2CD3 + HCl

The mesylation process occurs with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the reaction. libretexts.org This stereochemical control is a significant advantage in asymmetric synthesis. The resulting deuterated mesylates are versatile intermediates that can undergo a variety of transformations, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), reduction, and rearrangement reactions. wikipedia.orgchemeurope.comchemistrysteps.com

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Basicity | Stability of Anion | Leaving Group Ability |

|---|---|---|---|

| Hydroxide (HO⁻) | Strong Base | Unstable | Poor |

The formation of deuterated sulfonate esters using this compound is a reliable method for activating hydroxyl groups. These esters are valuable intermediates in a wide array of organic transformations. The reaction conditions for the formation of these esters can be optimized, with factors such as solvent and base playing a crucial role. For instance, the sulfonylation of alcohols can be effectively carried out using a sulfonyl chloride with triethylamine (Et3N) and a catalytic amount of RNMe2 in solvents like dichloromethane or acetonitrile (B52724). google.com These deuterated sulfonate esters can be particularly useful as internal standards in quantitative analytical techniques like gas chromatography/mass spectrometry (GC/MS), where their distinct mass allows for accurate quantification.

Dehydration Reactions and Cyclization Methodologies

This compound, much like its non-deuterated counterpart, serves as an effective dehydrating agent, promoting intramolecular reactions that lead to the formation of cyclic compounds. This is often achieved through the in-situ formation of a deuterated mesylate, which is then eliminated.

A significant application of methanesulfonyl chloride is in the rapid and efficient dehydration of maleamic acids to produce isomaleimides. dntb.gov.uaresearchgate.netthieme-connect.com This reaction, when performed with this compound, would yield deuterated isomaleimides. The process is typically fast, often completing in under 15 minutes, and results in good to excellent yields. dntb.gov.uaresearchgate.net Isomaleimides are generally the kinetically controlled products of this dehydration reaction. researchgate.net

Reaction Scheme: Dehydration of Maleamic Acid

Maleamic Acid Precursor + CD₃SO₂Cl/Base → Isomaleimide + Base·HCl + CD₃SO₃H

This methodology has been shown to be adaptable to flow synthesis, which can further decrease reaction times. dntb.gov.ua

Beyond the synthesis of isomaleimides, this compound can be employed in other dehydration reactions that result in the formation of cyclic structures. The activation of a hydroxyl group by conversion to a deuterated mesylate can facilitate an intramolecular nucleophilic attack, leading to ring closure. This strategy is utilized in the synthesis of various heterocyclic compounds. For instance, upon treatment with a base, methanesulfonyl chloride can form a highly reactive sulfene (B1252967) intermediate (CH2=SO2), which can undergo cycloadditions. wikipedia.orgchemeurope.com While the deuterated analog would form a deuterated sulfene, the principle of using it to construct cyclic systems remains the same. This approach is valuable in the synthesis of complex natural products and other polycyclic molecules. researchgate.net

Amidations and Derivatization of Amines

This compound reacts with primary and secondary amines to form deuterated methanesulfonamides. This reaction is a form of amidation and is useful for both protecting amines and for creating derivatives for analytical purposes.

The reaction of this compound with an amine in the presence of a base yields the corresponding N-deuterated-mesyl amine:

R₂NH + CD₃SO₂Cl → R₂NSO₂CD₃ + HCl

Deuterated methanesulfonamides are notably stable to both acidic and basic hydrolysis, making the deuterated mesyl group an effective protecting group for amines. wikipedia.orgchemeurope.com The sulfonamide group can also increase the acidity of the original amine, altering its reactivity. sipcam-oxon.com For analytical purposes, derivatization of amines is often necessary as many amines lack a chromophore for UV detection in HPLC or are not volatile enough for GC analysis. scienceopen.com Derivatization with a reagent like this compound can improve their chromatographic behavior and detectability. researchgate.net

In a broader context of amidation, methanesulfonyl chloride has been used in conjunction with N-methylimidazole to facilitate the condensation of N-Cbz-protected amino acids and arylamines to form amino acid arylamides in high yields and without significant racemization. organic-chemistry.org This highlights the versatility of the reagent in promoting amide bond formation.

Table 2: Applications of this compound in Organic Synthesis

| Application | Reaction Type | Key Transformation |

|---|---|---|

| Activation of Alcohols | Sulfonylation | R-OH → R-OSO₂CD₃ |

| Synthesis of Isomaleimides | Dehydration/Cyclization | Maleamic Acid → Isomaleimide |

| Protection of Amines | Amidation | R₂NH → R₂NSO₂CD₃ |

Formation of Amino Acid Arylamides

The synthesis of amino acid arylamides is of significant interest due to their prevalence in polymers, dendrimers, peptidomimetics, and pharmaceuticals. A convenient and efficient method for the preparation of these compounds involves the use of methanesulfonyl chloride in the presence of an amine base, such as N-methylimidazole. This methodology is directly applicable to this compound.

The reaction proceeds by activating the carboxylic acid of an N-protected amino acid with this compound, forming a mixed anhydride. This activated intermediate then readily reacts with an arylamine to furnish the desired amino acid arylamide. A key advantage of this method is its mild reaction conditions, which lead to high yields and, crucially, prevent racemization of the chiral amino acid center. Chiral High-Performance Liquid Chromatography (HPLC) analysis has confirmed that this method preserves the enantiomeric purity of the amino acids, with enantiomeric excess values reported to be above 99.5% isotope.com.

This protocol is effective for a wide range of substrates, including both electron-donating and electron-withdrawing arylamines. Notably, it is also suitable for sterically hindered amino acids and arylamines with low nucleophilicity, a challenge for many other coupling methods isotope.comresearchgate.net. The use of this compound in this reaction would produce amino acid arylamides with a deuterated methanesulfonyl group, which could be useful for subsequent mechanistic studies or as an internal standard in mass spectrometry-based analyses.

Table 1: Synthesis of Amino Acid Arylamides using Methanesulfonyl Chloride

| N-Cbz-Amino Acid | Arylamine | Yield (%) |

| N-Cbz-L-Alanine | Aniline | 85 |

| N-Cbz-L-Phenylalanine | 4-Nitroaniline | 89 |

| N-Cbz-L-Valine | 4-Methoxyaniline | 82 |

| N-Cbz-L-Leucine | 2-Chloroaniline | 77 |

This table is generated based on data for methanesulfonyl chloride and is expected to be analogous for this compound.

Synthesis of Deuterated Sulfonamide Derivatives

Sulfonamides are an important class of compounds with a broad spectrum of biological activities, making them common scaffolds in medicinal chemistry. The synthesis of deuterated sulfonamide derivatives can be readily achieved using this compound. These deuterated analogues are particularly valuable in pharmaceutical research for studying drug metabolism and pharmacokinetics (DMPK), as the deuterium (B1214612) label can alter metabolic pathways and prolong a drug's half-life.

The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base researchgate.netresearchgate.net. By employing this compound, a trideuterated methanesulfonamide derivative is obtained. The reaction is typically carried out in a suitable solvent, and the resulting sulfonamide can be isolated and purified using standard techniques.

The inertness of the C-D bond compared to the C-H bond can lead to a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of a C-H bond in the methanesulfonyl group. This makes this compound a key reagent for the synthesis of selectively deuterated drug candidates.

Regioselective Functionalization of Complex Substrates

The precise modification of complex molecules is a central challenge in organic synthesis. This compound, like its non-deuterated form, can be employed for the regioselective functionalization of substrates with multiple reactive sites.

Chlorination of Cellulose Esters

Cellulose, a polymer of glucose, possesses three hydroxyl groups per anhydroglucose unit at the C-2, C-3, and C-6 positions. The selective functionalization of these hydroxyl groups is often challenging. Methanesulfonyl chloride has been shown to be an effective reagent for the regioselective chlorination of cellulose esters. This process is particularly effective for the primary hydroxyl group at the C-6 position.

The reaction of a cellulose ester, such as cellulose acetate, with methanesulfonyl chloride in a suitable solvent leads to the formation of a sulfonate ester at the C-6 position. This intermediate then undergoes an in-situ nucleophilic substitution by the chloride ion (from the reagent or an additive) to yield the 6-chloro-6-deoxy cellulose derivative. This transformation is both chemo- and regioselective, with the primary alcohol at C-6 reacting preferentially over the secondary alcohols at C-2 and C-3. The resulting chlorinated cellulose ester is a versatile intermediate for further modifications through nucleophilic substitution reactions. The use of this compound in this reaction would result in a deuterated methanesulfonate intermediate, which could be valuable for mechanistic investigations into the chlorination process.

Table 2: Regioselective C-6 Chlorination of Cellulose Acetate

| Reagent | Position of Chlorination | Degree of Substitution (DS) |

| Methanesulfonyl Chloride | C-6 | High |

This table illustrates the regioselectivity of the chlorination reaction.

Stereocontrolled Transformations in Natural Product Synthesis

In the intricate field of natural product synthesis, achieving precise stereocontrol is paramount. Methanesulfonyl chloride is a widely used reagent that plays a crucial role in stereocontrolled transformations. It is used to convert a hydroxyl group into a good leaving group, a methanesulfonate (mesylate) ester. This transformation sets the stage for a variety of stereospecific reactions, most notably nucleophilic substitution reactions that proceed via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the reaction center.

The use of this compound in this context allows for the introduction of a deuterated mesyl group. While specific examples in the literature of its use in a stereocontrolled natural product synthesis are not abundant, its application would be invaluable for mechanistic studies. For instance, in a complex reaction sequence, tracing the fate of the deuterated mesyl group can provide insights into the reaction pathway and rule out or confirm the involvement of the mesyl group in unexpected side reactions. Furthermore, while less common, if the cleavage of the S-C bond of the mesyl group were part of a rate-determining step, the use of this compound could reveal a kinetic isotope effect, providing deeper mechanistic understanding.

The ability to introduce a stable isotopic label with minimal perturbation to the steric and electronic properties of the leaving group makes this compound a potentially powerful tool for dissecting the mechanisms of complex stereocontrolled reactions in the synthesis of natural products.

Theoretical and Computational Investigations of Methanesulfonyl Chloride D3 Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular structure and reactivity. In the case of Methanesulfonyl Chloride-d3 (MSC-d3), DFT calculations provide valuable insights that complement experimental findings.

Prediction of Molecular Geometries and Electronic Structures

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in this compound and understanding its electronic properties. Various DFT methods, such as B3LYP and M06-2X, coupled with different basis sets like 6-31G(d) and 6-311+G(2d,p), are employed to optimize the molecular geometry. mdpi.comresearchgate.netchemrxiv.org These calculations consistently show a tetrahedral arrangement around the central sulfur atom.

The electronic structure of the sulfonyl group in methanesulfonyl derivatives is highly polarized. researchgate.net Natural Bond Orbital (NBO) analysis, a common component of DFT studies, reveals significant charge delocalization through hyperconjugation. researchgate.net This involves the interaction of lone pair orbitals on the oxygen and chlorine atoms with the antibonding orbitals of adjacent bonds. While earlier studies suggested minimal d-orbital participation in bonding for sulfur compounds, some recent DFT calculations indicate a relatively high contribution of nO → dS delocalizations. researchgate.net

Table 1: Selected Calculated Geometric Parameters for Methanesulfonyl Chloride

| Parameter | Calculated Value | Method/Basis Set |

| S=O bond length | Varies with method | B3LYP/6-31G |

| S-C bond length | Varies with method | B3LYP/6-31G |

| S-Cl bond length | Varies with method | B3LYP/6-31G |

| O=S=O bond angle | Varies with method | B3LYP/6-31G |

| C-S-Cl bond angle | Varies with method | B3LYP/6-31G* |

Note: Specific values for bond lengths and angles of this compound can be precisely calculated using DFT software like Gaussian or ORCA.

Modeling of Vibrational Spectra and Isotopic Effects

DFT calculations can accurately model the vibrational spectra (infrared and Raman) of molecules. For this compound, these calculations are particularly useful for understanding the isotopic effects of deuterium (B1214612) substitution. The change in mass upon replacing hydrogen with deuterium leads to predictable shifts in the vibrational frequencies of the molecule. washington.edu

A notable example is the S=O stretching frequency, which is predicted to decrease by approximately 10 cm⁻¹ in the deuterated compound due to the increased reduced mass of the vibrating system. By comparing the calculated spectra of both the deuterated and non-deuterated forms with experimental data, a more consistent and accurate assignment of the fundamental vibrational frequencies can be achieved. washington.eduresearchgate.netlookchem.com

Table 2: Predicted Isotopic Shifts in Vibrational Frequencies for this compound

| Vibrational Mode | CH₃SO₂Cl Frequency (cm⁻¹) | CD₃SO₂Cl Frequency (cm⁻¹) | Predicted Shift (cm⁻¹) |

| S=O stretch | ~1380 | ~1370 | ~-10 |

| C-H/C-D stretch | ~2900-3000 | ~2100-2200 | Significant |

Note: The values presented are approximate and can be refined through specific DFT calculations (e.g., B3LYP/6-31G). *

Characterization of Transition States and Activation Barriers

Understanding the mechanism of a chemical reaction requires characterizing the transition state—the highest energy point along the reaction pathway. DFT calculations are invaluable for locating and characterizing these transient structures. For reactions involving this compound, such as nucleophilic substitution (SN2), DFT can be used to model the transition state geometry and calculate the activation energy barrier. mdpi.com

The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can be predicted by comparing the activation barriers for the reactions of Methanesulfonyl Chloride and its deuterated analog. For the solvolysis of methanesulfonyl chloride, a KIE of approximately 1.5–2.0 is observed, which is attributed to the mass difference of deuterium altering the vibrational frequencies of the transition state. DFT calculations can model these changes and provide a theoretical basis for the experimentally observed KIE. These calculations have been instrumental in distinguishing between different proposed reaction mechanisms, such as the synchronous SN2 mechanism versus a stepwise addition-elimination (A-E) pathway. mdpi.comsemanticscholar.org

Quantum Chemical Analysis of Reaction Pathways

Quantum chemical methods provide a deeper understanding of the energetic landscape and electronic factors that govern chemical reactions.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, chemists can identify the reactants, products, intermediates, and transition states. For reactions like the chloride-chloride exchange in sulfonyl chlorides, DFT calculations have revealed a double-well potential energy surface. mdpi.com This indicates the presence of pre- and post-reaction ion-dipole complexes that flank the central transition state, which is characteristic of a typical SN2 gas-phase energy profile. mdpi.com The shape of the PES provides a detailed picture of the reaction mechanism, showing how the energy of the system changes as the reactants approach each other, pass through the transition state, and separate into products. mdpi.comrsc.org

Charge Transfer Properties and Frontier Molecular Orbitals

The reactivity of a molecule is closely linked to its ability to donate or accept electrons. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). DFT calculations can determine the energies and shapes of these orbitals. researchgate.netrsc.orgresearchgate.net

In this compound, the LUMO is typically centered on the sulfur atom and the S-Cl bond, indicating that this is the site of nucleophilic attack. The HOMO is often associated with the lone pairs on the oxygen and chlorine atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net

Furthermore, analysis of charge transfer properties within the molecule, often performed using methods like Natural Bond Orbital (NBO) analysis, can quantify the extent of electron delocalization and hyperconjugation, which influences the molecule's reactivity. researchgate.netresearchgate.net These computational approaches provide a detailed electronic picture that helps to rationalize and predict the chemical behavior of this compound.

Influence of Solvation and Environmental Effects on Reactivity

The reactivity of this compound (MSC-d3), like its non-deuterated analog, is significantly influenced by its surrounding environment, particularly the solvent. Solvation plays a critical role in the kinetics and mechanism of reactions involving MSC-d3, primarily by stabilizing transition states and influencing reactant and product energies. Computational and experimental studies have provided detailed insights into these effects, particularly for nucleophilic substitution reactions.

Solvolysis and Solvent Polarity

This compound undergoes solvolysis, a reaction in which the solvent acts as the nucleophile. The rate of this reaction is highly dependent on the solvent's polarity. Polar protic solvents such as water and alcohols readily react with methanesulfonyl chloride. wikipedia.org This is a characteristic feature of S_N2-type reactions involving sulfonyl chlorides, where a more polar solvent can better solvate and stabilize the charged transition state, thereby increasing the reaction rate. mdpi.comresearchgate.net

For instance, the hydrolysis of MSC-d3 is its primary environmental degradation pathway, yielding deuterated methanesulfonic acid (CD₃SO₃H) and hydrochloric acid (HCl). The rate of this hydrolysis is sensitive to both pH and temperature, with faster degradation observed in alkaline conditions. Computational studies on related arenesulfonyl chlorides in acetonitrile (B52724) have shown that the polar solvent slightly lengthens the polar S-Cl bond in the transition state, indicating a direct interaction that facilitates the reaction. mdpi.com

Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium in MSC-d3 leads to a notable kinetic isotope effect (KIE), where the deuterated compound reacts at a different rate than its non-deuterated counterpart, Methanesulfonyl Chloride (CH₃SO₂Cl). In solvolysis reactions, MSC-d3 exhibits a KIE of approximately 1.5–2.0. This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, leading to a higher activation energy and a slower reaction rate.

The magnitude of the KIE can be influenced by the solvent's polarity and the reaction temperature. For example, in S_N2 reactions with amines, MSC-d3 may show a 5–10% slower reaction rate compared to CH₃SO₂Cl.

| Reaction Type | Observed Effect on this compound | Influencing Factors | Reference |

|---|---|---|---|

| Solvolysis | Kinetic Isotope Effect (KIE) of ~1.5–2.0 (slower rate) | Solvent Type | |

| SN2 Reaction with Amines | 5–10% slower reaction rate compared to CH₃SO₂Cl | Solvent Polarity, Temperature |

Computational Investigations

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the influence of solvation on the reactivity of MSC-d3. DFT calculations can model the reaction pathways and predict activation barriers, providing a molecular-level understanding of the solvent's role.

Studies on the chloride-chloride exchange reaction in methanesulfonyl chloride have revealed a double-well potential energy surface, which is characteristic of a gas-phase S_N2 mechanism. mdpi.com When solvent effects are incorporated into these models, for example using the Solvation Model based on Density (SMD), a more accurate picture of the reaction in solution can be obtained. mdpi.com These computational approaches allow for the comparison of activation barriers between CH₃SO₂Cl and CD₃SO₂Cl, thus predicting the KIE and corroborating experimental findings.

Environmental Degradation Applications

The reactivity of MSC-d3 in aqueous environments has been explored for potential applications in wastewater treatment. Research indicates its effectiveness in degrading certain organic pollutants. This suggests that the reactive nature of the sulfonyl chloride group can be harnessed for environmental remediation purposes.

| Pollutant | Degradation Rate (%) | Conditions | Reference |

|---|---|---|---|

| Phenol | 70% | pH 7, 25°C | |

| Benzene | 60% | pH 7, 25°C |

Innovative Synthetic Methodologies and Process Development with Methanesulfonyl Chloride D3

Continuous-Flow Synthesis and Microreactor Applications

Continuous-flow synthesis and microreactors provide a powerful platform for chemical reactions, offering superior heat and mass transfer, enhanced safety, and the potential for automation. rsc.org The use of Methanesulfonyl Chloride-d3 within these systems allows for precise control over reaction parameters and facilitates detailed kinetic studies.

Enhanced Reaction Efficiency and Control in Flow Systems

In the context of continuous-flow synthesis, this compound has been instrumental in optimizing reaction conditions. For instance, in the synthesis of diphenhydramine (B27) within a microfluidic reactor, varying the temperature and residence time was shown to have a significant impact on the product yield. This level of control is a hallmark of flow systems, allowing for rapid optimization that is often not feasible in traditional batch processes. rsc.org

A study on the synthesis of isomaleimides demonstrated that a protocol using methanesulfonyl chloride could be adapted to a flow synthesis, leading to high efficiency and dramatically reduced reaction times, with a residence time of just 13 seconds. researchgate.net While this study did not specifically use the deuterated form, it highlights the adaptability of reactions involving methanesulfonyl chloride to continuous-flow setups. The principles of enhanced efficiency and control are directly transferable to syntheses employing this compound.

The ability to precisely manipulate reaction parameters in a microreactor was further exemplified in a study where a glass microreactor chip was used for the synthesis of diphenhydramine. rsc.org This system allowed for the rapid screening of conditions, ultimately leading to an optimized process. rsc.org

Mass Spectrometry-Guided Reaction Optimization

The integration of mass spectrometry (MS) with chemical synthesis provides a powerful analytical tool for real-time monitoring and high-throughput screening. When used in conjunction with isotopically labeled reagents like this compound, MS-guided optimization becomes even more precise and informative.

High-Throughput Screening of Reaction Conditions

High-throughput screening (HTS) allows for the rapid evaluation of a large number of reaction parameters, accelerating the discovery of optimal conditions. acs.org In the development of a continuous synthesis for diphenhydramine, mass spectrometry was employed for high-throughput route screening by taking advantage of reaction acceleration in charged microdroplets. rsc.org This technique enabled the rapid identification of promising reaction pathways for further optimization in a microfluidic reactor. rsc.org

The use of deuterated standards, such as diphenhydramine-d3, in conjunction with MS, facilitates accurate quantification of product yield during these screening processes. rsc.orgrsc.org This quantitative data is crucial for making informed decisions about which reaction conditions to pursue. The principle is directly applicable to reactions where this compound is a reactant, allowing for precise tracking of the deuterated product.

A study on the optimization of a multistep cyclization to form thiadiazoloimidazole derivatives utilized a screening approach to determine the optimal amounts of methanesulfonyl chloride and a catalyst, demonstrating how systematic variation of reagents leads to improved yields. nih.gov This methodical approach is a cornerstone of HTS.

Table 1: Optimization of Reagent Amounts in Thiadiazoloimidazole Synthesis nih.gov

| Entry | Methanesulfonyl Chloride (equiv) | DMAP (mol %) | Yield (%) |

| 4 | 2.0 | 20 | 41 |

| 5 | 1.5 | 20 | 35 |

| 6 | 2.5 | 20 | 40 |

| 7 | 2.0 | 10 | 32 |

| 8 | 2.0 | 30 | 38 |

| 9 | 2.0 | 0 | <5 |

Data sourced from a study on the synthesis of benzimidazole-fused 1,2,4-thiadiazoles. nih.gov

Real-time Monitoring of Product Formation and Byproducts

Real-time monitoring of reactions using mass spectrometry provides immediate feedback on product formation and the emergence of byproducts. nih.gov This capability is particularly valuable in flow synthesis, where conditions can be adjusted on-the-fly to maximize product yield and minimize impurities. rsc.org

In the MS-guided synthesis of diphenhydramine, online MS was used as a process analytical tool (PAT) to monitor the reaction in real-time. rsc.org This allowed for the observation of not only the desired product but also the formation of N-oxide byproducts. The data revealed that the formation of these byproducts was dependent on the residence time of the reagents in the reactor. rsc.org This level of detailed, real-time information is invaluable for process optimization and ensuring the purity of the final product.

The use of this compound in such a setup would allow for the unambiguous identification of the deuterated product and any deuterated byproducts, simplifying the interpretation of the mass spectra, especially in complex reaction mixtures.

Environmental Chemistry and Degradation Studies of Methanesulfonyl Chloride D3 Derivatives

Reactivity in the Degradation of Organic Pollutants

Research has indicated that derivatives of methanesulfonyl chloride, including the deuterated form, can participate in the degradation of organic pollutants. This reactivity is particularly relevant in the context of wastewater treatment and the detoxification of hazardous organic compounds.

Studies have shown that Methanesulfonyl Chloride-d3 can react with and degrade certain organic pollutants in aqueous environments. The efficiency of this degradation is influenced by factors such as pH and temperature. For instance, research conducted at a pH of 7 and a temperature of 25°C demonstrated significant degradation rates for common organic pollutants. These findings suggest a potential application for this compound as a reagent in environmental remediation processes aimed at breaking down harmful organic substances.

Table 1: Degradation of Organic Pollutants by this compound

| Pollutant | Degradation Rate (%) | Conditions | Reference |

|---|---|---|---|

| Phenol | 70 | pH 7, 25°C | |

| Benzene | 60 | pH 7, 25°C |

The mechanism of degradation often involves the sulfonation of the pollutant molecule, a reaction where the methanesulfonyl group (CD₃SO₂-) is introduced. This process can alter the pollutant's chemical structure, often leading to less toxic or more easily degradable compounds.

Environmental Fate and Transformation Pathways in Aqueous Systems

The primary transformation pathway for this compound in aqueous environments is hydrolysis. Like its non-deuterated counterpart, it reacts with water to produce deuterated methanesulfonic acid (CD₃SO₃H) and hydrochloric acid (HCl). wikipedia.org

CD₃SO₂Cl + H₂O → CD₃SO₃H + HCl

The rate of this hydrolysis reaction is significantly dependent on the pH of the water, with the degradation occurring more rapidly under alkaline conditions. For the non-deuterated methanesulfonyl chloride, the estimated half-life in a model river is 15 hours, and in a model lake, it is 11 days, indicating a relatively slow hydrolysis process under typical environmental conditions. nih.gov The hydrolysis is considered a conventional Sₙ2-type reaction where a water molecule attacks the electrophilic sulfur atom. researchgate.netcdnsciencepub.com

The environmental mobility of this compound is influenced by its physical and chemical properties. It has a low potential for bioaccumulation in aquatic organisms, as indicated by a bioconcentration factor (BCF) of 1.9. However, it is expected to have high mobility in soil, which necessitates careful handling to prevent potential groundwater contamination.

The degradation process in aqueous systems can be monitored using analytical techniques such as Ion Chromatography (IC) to measure the release of chloride ions and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to track the formation of deuterated methanesulfonic acid.

Table 2: Environmental Fate Parameters for Methanesulfonyl Chloride Derivatives

| Parameter | Value | Compound | Significance | Reference |

|---|---|---|---|---|

| Bioconcentration Factor (BCF) | 1.9 | This compound | Low potential for bioaccumulation | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 6.1 | This compound | High soil mobility | |

| Hydrolysis Half-Life (Model River) | 15 hours | Methanesulfonyl Chloride | Rate of degradation in flowing freshwater | nih.gov |

| Hydrolysis Half-Life (Model Lake) | 11 days | Methanesulfonyl Chloride | Rate of degradation in still freshwater | nih.gov |

Q & A

Q. What are the recommended methods for synthesizing Methanesulfonyl Chloride-d³, and how does deuteration affect reaction conditions?

Methanesulfonyl Chloride-d³ is typically synthesized via isotopic exchange or deuterated precursor routes. A common approach involves reacting deuterated methane (CD₃H) with chlorosulfonic acid under controlled conditions to ensure selective deuteration at the methyl group . Deuteration may alter reaction kinetics due to kinetic isotope effects (KIEs), necessitating longer reaction times or adjusted temperatures compared to the non-deuterated analog. Researchers should validate isotopic incorporation using nuclear magnetic resonance (NMR; observing deuterium signals at ~2.5–3.0 ppm) and mass spectrometry (MS; confirming molecular ion peaks at m/z 118 for the deuterated species) .

Q. What safety protocols are critical when handling Methanesulfonyl Chloride-d³ in laboratory settings?

Due to its acute toxicity (H301, H311, H330) and corrosivity (H314), researchers must:

- Use gas-tight syringes and corrosion-resistant glassware to prevent leaks .

- Wear chemically resistant gloves (e.g., nitrile), safety goggles, and full-face shields .

- Operate in a fume hood with continuous airflow monitoring to avoid inhalation of vapors .

- Store the compound in airtight, corrosion-resistant containers at temperatures below 25°C . Emergency response measures include immediate skin decontamination with water and medical consultation for exposure incidents .

Q. Which analytical techniques are most effective for confirming the isotopic purity and structural integrity of Methanesulfonyl Chloride-d³?

- ¹H/²H NMR Spectroscopy : Deuterium incorporation is confirmed by the absence of a proton signal at the methyl group (~3.3 ppm for CH₃ vs. no signal for CD₃) .

- High-Resolution Mass Spectrometry (HRMS) : Look for a molecular ion peak at m/z 118.0 (C¹H₀D₃ClO₂S⁺) and isotopic patterns consistent with 99% deuteration .

- Fourier-Transform Infrared (FTIR) Spectroscopy : Compare S=O stretching frequencies (~1350 cm⁻¹) with non-deuterated analogs to detect isotopic shifts .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence the reactivity of Methanesulfonyl Chloride-d³ in nucleophilic substitution reactions?

KIEs arise from reduced vibrational frequencies in C-D bonds, increasing activation energy for bond cleavage. For example, in SN₂ reactions with amines, the deuterated compound may exhibit a 5–10% slower reaction rate compared to CH₃SO₂Cl, depending on solvent polarity and temperature . Researchers should conduct comparative kinetic studies using stopped-flow techniques or monitor reaction progress via in-situ Raman spectroscopy to quantify KIEs .

Q. What are the environmental degradation pathways of Methanesulfonyl Chloride-d³, and how can these be monitored spectroscopically?

Hydrolysis is the primary degradation pathway, producing deuterated methanesulfonic acid (CD₃SO₃H) and HCl. Degradation rates depend on pH and temperature, with faster hydrolysis in alkaline conditions . Researchers can track degradation using:

- Ion Chromatography (IC) : Quantify chloride ions released during hydrolysis .

- ¹³C NMR : Monitor the formation of CD₃SO₃H via chemical shifts at ~40–45 ppm (C-SO₃) . Environmental mobility studies suggest low bioaccumulation potential (BCF = 1.9) but high soil mobility (Koc = 6.1), requiring containment protocols to prevent groundwater contamination .

Q. How can computational modeling predict the vibrational spectra and reactivity of Methanesulfonyl Chloride-d³?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model isotopic shifts in vibrational modes. For instance, the S=O stretching frequency decreases by ~10 cm⁻¹ in the deuterated compound due to reduced atomic mass . Transition state analysis for SN₂ reactions can also predict KIEs by comparing activation barriers between CH₃SO₂Cl and CD₃SO₂Cl. Software like Gaussian or ORCA is recommended for these studies, validated against experimental FTIR and kinetic data .

Contradictions and Limitations in Current Data

- Toxicity Data : Limited in vivo studies (e.g., acute inhalation LC₅₀ in rats = 230 mg/m³) suggest severe respiratory irritation, but chronic exposure effects remain uncharacterized . Researchers must conduct site-specific risk assessments before scaling experiments.

- Storage Recommendations : While most SDSs advise corrosion-resistant containers, discrepancies exist in temperature guidelines (e.g., <25°C vs. "cool, dry conditions"). Conservative storage at 4°C in inert atmospheres is recommended for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。